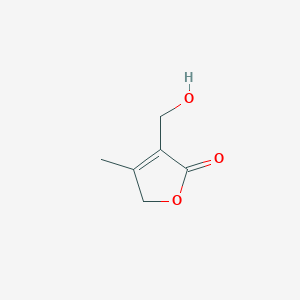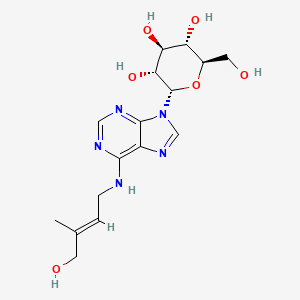
trans-zeatin-9-N-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(alpha-D-glucosyl)-trans-zeatin is an N-glycosylzeatin that is trans-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.
Wissenschaftliche Forschungsanwendungen
Plant Tissue Formation and Cytokinin Activity
- Trans-zeatin-9-N-glucoside occurs widely in plant tissues and is formed through O-glucosylation of the hydroxylated side chain or N-glucosylation of the purine ring structure. The glucosylation process, particularly O-glucosylation, is stereo-specific and shows high affinity for trans-zeatin. This specificity is essential for cytokinin activity and its regulation in plants (Mok et al., 2005).
Role in Maize Development
- In maize (Zea mays), significant amounts of trans-zeatin and its derivatives, including trans-zeatin-9-N-glucoside, are found. These cytokinins play a role in the natural metabolic processes of the plant, impacting growth and development (Veach et al., 2003).
Influence on Trans-zeatin Homeostasis
- Overexpression of the glucosyltransferase UGT85A1 in Arabidopsis significantly increases the accumulation of trans-zeatin O-glucosides, suggesting a crucial role in maintaining trans-zeatin homeostasis and response in plants (Jin et al., 2013).
Phytohormones Detection and Analysis
- Trans-zeatin-9-N-glucoside is part of the group of phytohormones analyzed in plant tissues, demonstrating its importance in the comprehensive study of plant growth and hormone interactions (Diopan et al., 2009).
Metabolism and Translocation in Plants
- Studies have shown that trans-zeatin-9-N-glucoside is a product of cytokinin metabolism, playing a role in plant tissue formation and regulation of cell division. Its presence and transformations in different plant tissues like maize and radish indicate its involvement in various developmental processes (Parker et al., 2004; Hocart et al., 1990).
Eigenschaften
Produktname |
trans-zeatin-9-N-glucoside |
|---|---|
Molekularformel |
C16H23N5O6 |
Molekulargewicht |
381.38 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16+/m1/s1 |
InChI-Schlüssel |
VYRAJOITMBSQSE-GIHYWFGSSA-N |
Isomerische SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



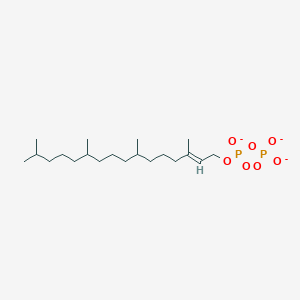
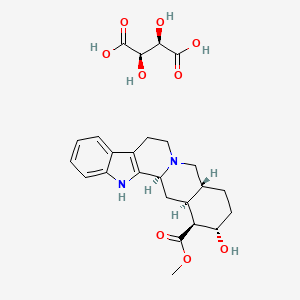

![1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262575.png)

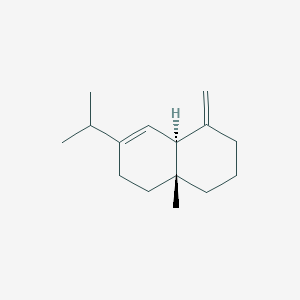
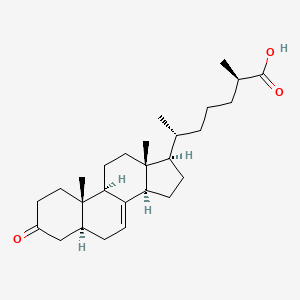
![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)




![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzothiazol-3-ium)](/img/structure/B1262588.png)
